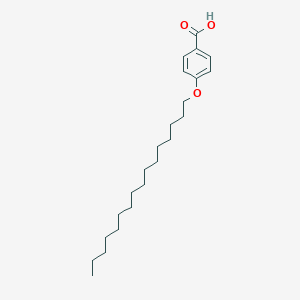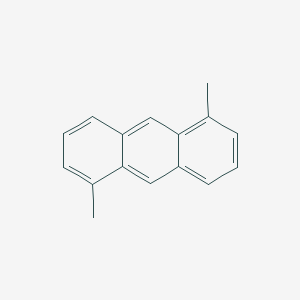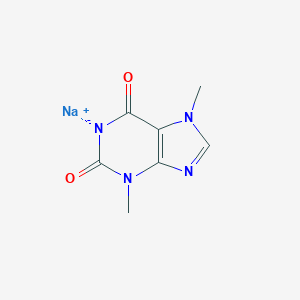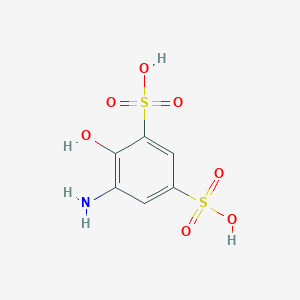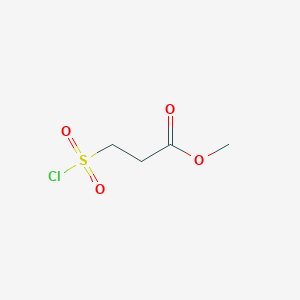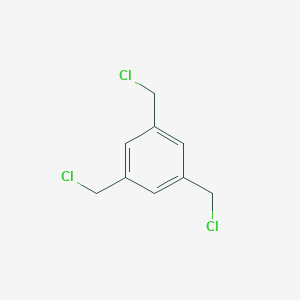![molecular formula C16H26N2OS B093535 N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide CAS No. 18051-25-7](/img/structure/B93535.png)
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzamide core structure, which is modified with a diethylaminoethyl group and an isopropoxy group attached to a sulfur atom. These modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide is replaced by the diethylaminoethyl moiety. The isopropoxy group is then attached to the sulfur atom through a thiolation reaction, using reagents such as isopropyl thiol and a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the isopropoxy group may influence its binding affinity and selectivity. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or inducing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Procainamide: A related benzamide derivative with antiarrhythmic properties.
Metoclopramide: Another benzamide compound used as an antiemetic and prokinetic agent.
Sulfonamides: Compounds with a similar sulfur-containing functional group.
Uniqueness: N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
18051-25-7 |
|---|---|
Molekularformel |
C16H26N2OS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-5-18(6-2)12-11-17-16(20)14-7-9-15(10-8-14)19-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
NBHSJLIOCKNCPW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Isomerische SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)S |
Kanonische SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC(C)C |
Key on ui other cas no. |
18051-25-7 |
Synonyme |
N-[2-(Diethylamino)ethyl]-p-isopropoxythiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


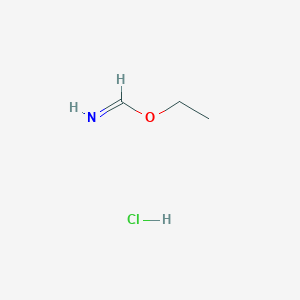

![3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B93457.png)
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

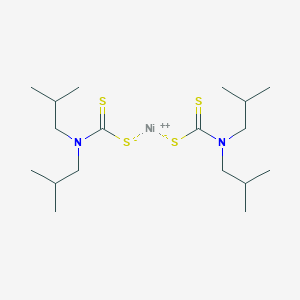
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
